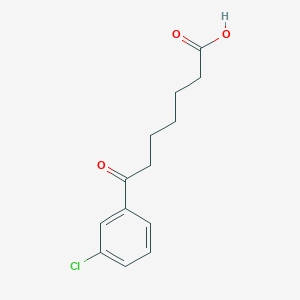

7-(3-Chlorophenyl)-7-oxoheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(3-chlorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZLYKHKODVGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645303 | |

| Record name | 7-(3-Chlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-73-6 | |

| Record name | 3-Chloro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Chlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Comparative Physicochemical Data of Related Isomers

Due to the absence of specific experimental data for 7-(3-Chlorophenyl)-7-oxoheptanoic acid, the following table summarizes the reported physicochemical properties of its isomers and similar compounds. This information can be valuable for estimating the properties of the target compound.

| Property | 7-(4-chlorophenyl)-7-oxoheptanoic acid | 7-(2-chlorophenyl)-7-oxoheptanoic acid | 7-Chloro-7-oxoheptanoic acid |

| Molecular Formula | C13H15ClO | C13H15ClO3 | C7H11ClO3 |

| Molecular Weight | 254.71 g/mol | 254.72 g/mol | 178.61 g/mol [1] |

| Boiling Point | 438.8ºC at 760 mmHg[2][3] | Not Available | Not Available |

| Density | 1.212 g/cm³[2][3] | Not Available | Not Available |

| LogP | 3.55780[2][3] | Not Available | 1.5 (Computed)[1] |

| Flash Point | 219.2ºC[2][3] | Not Available | Not Available |

| Exact Mass | 254.07100 Da[2][3] | Not Available | 178.0396719 Da (Computed)[1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of solid organic acids.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the organic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the acid solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Equilibrium Solubility (Shake-Flask Method)

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

References

Unraveling 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Overview of Related Compounds

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential biological relevance of compounds structurally related to 7-(3-Chlorophenyl)-7-oxoheptanoic acid.

I. Physicochemical Properties and Identification of Related Compounds

The precise physicochemical properties of this compound are not documented. However, analysis of its structural analogs provides a foundation for estimating its characteristics. The table below summarizes key data for closely related molecules.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | 898752-18-6 | C15H19ClO3 | 282.76 | [1][2] |

| 7-(3-chlorophenyl)-7-oxoheptanenitrile | 898767-72-1 | C13H14ClNO | 235.71 | [3] |

| 7-(4-chlorophenyl)-7-oxoheptanoic acid | 35333-20-1 | C13H15ClO3 | 254.71 | [4] |

| 7-(2-Chlorophenyl)-7-oxoheptanoic acid | 898792-63-7 | C13H15ClO3 | 254.71 | [5] |

| 7-Chloro-7-oxoheptanoic acid | 66709-08-8 | C7H11ClO3 | 178.61 | [6] |

Table 1: Physicochemical Data of Compounds Related to this compound. This table provides a comparative summary of the CAS numbers, molecular formulas, and molecular weights of structurally similar compounds, offering a basis for understanding the general properties of this chemical class.

II. Synthesis Methodologies: A Look at Analogous Compounds

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, established synthetic routes for related compounds offer valuable templates for its potential preparation.

One common approach involves the Friedel-Crafts acylation of a substituted benzene ring with a dicarboxylic acid anhydride or a derivative thereof. For instance, the synthesis of a similar compound, 7-aminoheptanoic acid, involves a multi-step process starting from 6-bromocaproic acid ethyl ester and nitromethane[7]. Another relevant synthesis is that of 7-chloro-2-oxoheptanoic acid, which can be prepared from 1-bromo-5-chloro-pentane via a Grignard reaction followed by hydrolysis[8].

The following diagram illustrates a generalized synthetic workflow that could be adapted for the preparation of this compound.

Figure 1: Generalized Synthetic Workflow. A potential synthetic route for this compound.

III. Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been characterized, its structural motifs are present in molecules with known pharmacological properties. For example, quinoline derivatives containing a chloro-substituent have been investigated for their anticancer, antibacterial, antifungal, and antiparasitic properties[9]. The heptanoic acid chain is also a feature in various biologically active compounds.

Given the structural similarities to other pharmacologically active molecules, it is plausible that this compound could interact with various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound, based on the activities of related structures.

Figure 2: Hypothetical Signaling Pathway. A potential mechanism of action for a bioactive compound.

IV. Experimental Protocols for Related Compounds

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following provides an example of a synthetic step for a related quinoline derivative, which showcases the level of detail required in such procedures.

Synthesis of 4,7-dichloroquinoline 1-oxide [9]

-

Dissolution: In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL).

-

Stirring: Stir the solution for 5 minutes at room temperature.

-

Addition of Oxidant: Gradually add m-chloroperbenzoic acid (m-CPBA) (206 mg, 1.2 mmol) to the solution.

-

Reaction: Continue stirring the mixture for 5 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Neutralization: Once the reaction is complete, neutralize the mixture with a sodium bicarbonate (NaHCO3) solution.

-

Extraction: Extract the organic phase with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4) and remove the solvent by distillation.

This protocol provides a clear, step-by-step method that could be adapted for the synthesis of other related compounds, including potentially this compound.

V. Conclusion

While direct information on this compound is limited, a comprehensive analysis of its structural analogs provides a solid foundation for future research. The data on related compounds offer valuable insights into its potential physicochemical properties, synthetic routes, and biological activities. Researchers and drug development professionals can leverage this information to design and execute studies aimed at synthesizing and characterizing this novel compound, ultimately unlocking its potential applications. Further investigation is warranted to determine the specific CAS number and to fully elucidate the properties and biological significance of this compound.

References

- 1. chemcd.com [chemcd.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 7-(4-chlorophenyl)-7-oxoheptanoic acid | CAS#:35333-20-1 | Chemsrc [chemsrc.com]

- 5. 7-(2-Chlorophenyl)-7-oxoheptanoic acid | C13H15ClO3 | CID 24727280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Chloro-7-oxoheptanoic acid | C7H11ClO3 | CID 21988577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103319358B - Preparation method of 7-amino heptanoic acid - Google Patents [patents.google.com]

- 8. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Lack of Publicly Available Data on the Biological Activity of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

An extensive search of scientific literature and chemical databases has revealed no specific, publicly available information regarding the biological activity of 7-(3-Chlorophenyl)-7-oxoheptanoic acid.

Researchers, scientists, and drug development professionals should be aware that, to date, there are no published studies detailing the pharmacological, toxicological, or any other biological effects of this specific chemical compound. Searches for quantitative data such as IC50, EC50, or Ki values, detailed experimental protocols, and associated signaling pathways have yielded no results.

Chemical databases list structurally related compounds, but do not provide any biological data for this compound itself. For instance, information is available for compounds like 7-chloro-7-oxoheptanoic acid, which is a structural analog, but this does not provide insight into the specific biological profile of the 3-chlorophenyl substituted molecule.

Implications for Research and Development

The absence of data indicates that this compound is likely a novel or uncharacterized compound within the context of biological research. Any investigation into its properties would require de novo synthesis and comprehensive screening.

Professionals seeking to understand the potential of this molecule would need to initiate foundational research, including:

-

In vitro assays: To determine potential targets and mechanisms of action.

-

Cell-based studies: To evaluate cytotoxicity and cellular effects.

-

In vivo studies: To assess pharmacokinetics, pharmacodynamics, and overall physiological effects in living organisms.

Until such studies are conducted and published, no in-depth technical guide, summary of quantitative data, or description of experimental protocols concerning the biological activity of this compound can be provided.

An In-depth Technical Guide to 7-(3-Chlorophenyl)-7-oxoheptanoic Acid and its Structural Analogs: A Framework for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific quantitative biological activity data, detailed experimental protocols, and established signaling pathways for 7-(3-Chlorophenyl)-7-oxoheptanoic acid and its direct structural analogs. This guide provides a comprehensive framework and illustrative examples based on related chemical entities to aid researchers in the evaluation of this compound class.

Introduction

7-oxoheptanoic acid derivatives with aryl substituents represent a class of compounds with potential for diverse biological activities. The core structure, featuring a seven-carbon aliphatic chain with a terminal carboxylic acid and a ketone, offers multiple points for chemical modification to explore structure-activity relationships (SAR). The introduction of a substituted phenyl ring, such as the 3-chlorophenyl group, significantly influences the molecule's lipophilicity, electronic properties, and steric profile, which can in turn modulate its interaction with biological targets. This document outlines a systematic approach to the synthesis, characterization, and biological evaluation of this compound and its analogs, providing hypothetical data and standardized protocols to guide future research endeavors.

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common and effective method is the Friedel-Crafts acylation.

General Synthetic Scheme

A plausible synthetic route involves the Friedel-Crafts acylation of chlorobenzene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: General Synthetic Scheme for this compound.

Illustrative Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (2.2 eq) in anhydrous carbon disulfide (10 mL/g of AlCl₃) under a nitrogen atmosphere, a solution of pimeloyl chloride (1.0 eq) in anhydrous carbon disulfide is added dropwise at 0-5 °C.

-

Addition of Aryl Substrate: Chlorobenzene (1.1 eq) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties of 7-oxoheptanoic Acid Analogs

The physicochemical properties of the parent compound and its structural analogs are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and, where available, experimental properties of this compound and a selection of its analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| This compound | C₁₃H₁₅ClO₃ | 254.71 | 3.2 (Predicted) |

| 7-(2-Chlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₅ClO₃ | 254.71 | 3.2 (Predicted) |

| 7-(4-Chlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₅ClO₃ | 254.71 | 3.2 (Predicted) |

| 7-Oxo-7-(phenyl)heptanoic acid | C₁₃H₁₆O₃ | 220.26 | 2.5 (Predicted) |

| 7-Oxo-7-(p-tolyl)heptanoic acid | C₁₄H₁₈O₃ | 234.29 | 2.9 (Predicted) |

Biological Evaluation: A Hypothetical Framework

In the absence of specific biological data, this section outlines a hypothetical screening cascade to evaluate the potential anticancer and anti-inflammatory activities of this compound and its analogs.

Experimental Workflow for Biological Screening

Caption: A general workflow for the biological evaluation of novel compounds.

Illustrative Quantitative Biological Data

The following table presents hypothetical IC₅₀ values to illustrate how quantitative data for a series of analogs could be structured for SAR analysis.

| Compound ID | Structure | In Vitro Cytotoxicity (MCF-7, IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) |

| 1 | This compound | 15.2 | 8.5 |

| 2 | 7-(4-Chlorophenyl)-7-oxoheptanoic acid | 25.8 | 12.3 |

| 3 | 7-(2-Chlorophenyl)-7-oxoheptanoic acid | 18.9 | 9.1 |

| 4 | 7-Oxo-7-(phenyl)heptanoic acid | > 100 | 25.6 |

| 5 | 7-Oxo-7-(p-tolyl)heptanoic acid | 85.3 | 20.1 |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

Based on the structural features of 7-oxoheptanoic acid derivatives and the common mechanisms of action for anticancer and anti-inflammatory agents, several signaling pathways could be hypothesized as potential targets.

Hypothetical Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and some anticancer drugs.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While specific biological data for this compound and its analogs are not currently in the public domain, the structural framework presents an intriguing scaffold for medicinal chemistry exploration. The synthesis is feasible through established methods, and a systematic biological evaluation, as outlined in this guide, could uncover novel therapeutic activities. Future research should focus on the synthesis of a diverse library of analogs with variations in the substitution pattern of the phenyl ring and modifications to the aliphatic chain. Comprehensive screening against a panel of cancer cell lines and inflammatory targets will be crucial to elucidate the SAR and identify lead compounds for further preclinical development. Subsequent mechanism of action studies will be essential to identify the specific molecular targets and signaling pathways modulated by this class of compounds.

Lack of Publicly Available Data on the Therapeutic Targets of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

A comprehensive search of scientific literature and databases has revealed no specific information regarding the potential therapeutic targets, mechanism of action, or biological activity of 7-(3-Chlorophenyl)-7-oxoheptanoic acid.

Researchers, scientists, and drug development professionals should be aware that, to date, there are no published studies detailing the pharmacological profile of this specific chemical compound. While searches yielded information on structurally similar molecules, such as 7-(2-Chlorophenyl)-7-oxoheptanoic acid and other derivatives, these findings cannot be reliably extrapolated to the 3-chloro substituted isomer.

The absence of data prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50, Ki, EC50 values), detailed experimental protocols from cited studies, and visualizations of signaling pathways, are contingent on the existence of primary research, which is currently unavailable for this compound.

For research and development purposes, any investigation into the therapeutic potential of this compound would need to commence with foundational studies. This would involve initial in vitro screening assays against a broad range of potential biological targets to identify any activity. Following any promising results, further in-depth biochemical and cellular assays would be required to elucidate the mechanism of action and validate potential therapeutic targets.

Therefore, at present, no specific therapeutic targets can be identified or detailed for this compound. The scientific community awaits initial research to be published on this compound to shed light on its potential pharmacological properties.

Unraveling the Core Mechanism of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 7-(3-Chlorophenyl)-7-oxoheptanoic acid, a compound of interest in contemporary drug discovery. In the absence of direct experimental data for this specific molecule, this document leverages a robust, structure-activity relationship-based approach to infer its biological activity. Drawing parallels with structurally analogous compounds, particularly the precursors to the known drug Seratrodast, we hypothesize that this compound functions as a competitive antagonist of the thromboxane A2 (TP) receptor. This guide provides a comprehensive overview of the thromboxane A2 signaling pathway, the therapeutic implications of its antagonism, and detailed experimental protocols to facilitate the empirical validation of this proposed mechanism. All quantitative data from related compounds are presented in structured tables for comparative analysis, and key conceptual frameworks are visualized through detailed diagrams.

Introduction: A Structurally-Informed Hypothesis

While direct biological studies on this compound are not publicly available, its chemical architecture bears a striking resemblance to 7-oxo-7-phenylheptanoic acid. The parent compound, 7-oxo-7-phenylheptanoic acid, is a known key intermediate in the synthesis of Seratrodast, a potent and selective thromboxane A2 (TP) receptor antagonist. The structural modification in the compound of interest—the presence of a chlorine atom at the meta-position of the phenyl ring—is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Therefore, it is highly probable that this compound shares the same molecular target and mechanism of action as its parent structural class, acting as an antagonist at the TP receptor.

The Thromboxane A2 Signaling Pathway and its Antagonism

Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a critical role in a variety of physiological and pathophysiological processes, including hemostasis, inflammation, and smooth muscle contraction. The biological effects of TXA2 are mediated through its interaction with the G-protein coupled TP receptor.

Signaling Cascade

Activation of the TP receptor by TXA2 initiates a downstream signaling cascade, primarily through the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling is a range of cellular responses, including platelet aggregation, vasoconstriction, and bronchoconstriction.

Therapeutic Rationale for TP Receptor Antagonism

Given the pro-thrombotic and pro-inflammatory roles of TXA2, antagonism of the TP receptor is a compelling therapeutic strategy for a variety of conditions, most notably asthma and cardiovascular diseases. By competitively blocking the binding of TXA2 to its receptor, TP receptor antagonists can inhibit platelet aggregation, reduce inflammation, and prevent smooth muscle contraction.

Quantitative Data from Structurally Related Compounds

While no direct quantitative data exists for this compound, the following table summarizes the reported biological activities of Seratrodast and other relevant TP receptor antagonists. This data provides a benchmark for the potential potency of the compound of interest.

| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |

| Seratrodast | Thromboxane A2 Receptor | Radioligand Binding | Ki = 16.8 nM | F. Ushikubi et al., 1993 |

| Seratrodast | Thromboxane A2 Receptor | Platelet Aggregation | IC50 = 41 nM | F. Ushikubi et al., 1993 |

| SQ 29,548 | Thromboxane A2 Receptor | Radioligand Binding | Ki = 0.6 nM | D.E. Mais et al., 1985 |

| Ifetroban | Thromboxane A2 Receptor | Platelet Aggregation | IC50 = 20 nM | P.K. Li et al., 1995 |

Table 1. Biological Activity of Selected Thromboxane A2 Receptor Antagonists.

Detailed Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the TP receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human TP receptor.

Materials:

-

Human platelet membranes (source of TP receptors)

-

[³H]-SQ 29,548 (radioligand)

-

This compound (test compound)

-

Unlabeled SQ 29,548 (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the platelet membranes, [³H]-SQ 29,548, and either the test compound, buffer (for total binding), or unlabeled SQ 29,548 (for non-specific binding).

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay assesses the ability of the test compound to inhibit platelet aggregation induced by a TP receptor agonist.

Objective: To determine the functional antagonist activity of this compound on human platelets.

Materials:

-

Freshly drawn human blood from healthy, consenting donors

-

Platelet-rich plasma (PRP)

-

U46619 (a stable TXA2 analog and TP receptor agonist)

-

This compound (test compound)

-

Saline solution

-

Platelet aggregometer

Procedure:

-

Prepare PRP from citrated whole blood by centrifugation.

-

Pre-incubate aliquots of PRP with various concentrations of the test compound or vehicle control.

-

Place the PRP samples in the aggregometer cuvettes with a stir bar.

-

Add U46619 to induce platelet aggregation.

-

Monitor the change in light transmission through the PRP over time, which corresponds to the degree of aggregation.

-

Determine the concentration of the test compound that inhibits U46619-induced aggregation by 50% (IC50).

Conclusion

Based on a strong structure-activity relationship with known precursors of the TP receptor antagonist Seratrodast, this guide posits that this compound is a competitive antagonist of the thromboxane A2 receptor. This proposed mechanism of action provides a solid foundation for further investigation. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of this hypothesis and the characterization of the compound's pharmacological profile. The successful validation of this mechanism would position this compound as a promising candidate for further development in therapeutic areas where TP receptor antagonism is beneficial.

An In-depth Technical Guide on the Solubility of 7-(3-Chlorophenyl)-7-oxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's chemical structure, detailed experimental protocols for determining its solubility, and logical workflows to guide laboratory investigations.

Predicted Solubility Profile

This compound is a molecule characterized by a polar carboxylic acid group and a largely nonpolar structure, which includes a chlorophenyl ring and a six-carbon aliphatic chain. This amphiphilic nature dictates its solubility in various solvents. Aromatic carboxylic acids are typically crystalline solids and their solubility is governed by the principle of "like dissolves like."[1] They tend to be soluble in organic solvents and hot water.[1]

The expected solubility of this compound in different solvent classes is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The long hydrocarbon chain and aromatic ring contribute to some nonpolar character, but the polar carboxylic acid and oxo groups limit solubility in highly nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound and can accommodate the nonpolar regions. DMSO is a particularly strong organic solvent for a wide range of compounds.[2] |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble in Water; Soluble in Alcohols | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the large nonpolar portion of the molecule is expected to significantly limit its solubility in water at neutral pH. Solubility in shorter-chain alcohols like ethanol and methanol is expected to be higher. |

| Aqueous Acidic | Dilute HCl | Insoluble | The compound is a carboxylic acid and will remain in its neutral, less polar form in an acidic solution, thus it is not expected to be soluble in dilute aqueous acid.[3] |

| Aqueous Basic | Dilute NaOH, NaHCO₃ | Soluble | In basic solutions, the carboxylic acid group will be deprotonated to form a highly polar carboxylate salt.[3] This ionic form is significantly more soluble in aqueous media. Carboxylic acids are generally strong enough to be deprotonated by both strong bases (NaOH) and weak bases (NaHCO₃).[4][5] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method.[6]

2.1. Thermodynamic Solubility (Equilibrium Method)

This method determines the equilibrium concentration of a solute in a solvent in the presence of excess solid solute.[7]

Objective: To find the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature and pressure when the system is at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[6]

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Separate the saturated solution from the excess solid. This is a critical step and can be achieved by either:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter. Ensure the filter material does not adsorb the compound.

-

-

Take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.[8]

-

Calculate the original solubility in units such as mg/mL or µg/mL.

2.2. Kinetic Solubility (High-Throughput Method)

This method measures the concentration of a compound that remains in solution after precipitating from a stock solution. It is often used in early drug discovery for rapid screening.[7]

Objective: To quickly assess the solubility of this compound upon its addition from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.

Materials:

-

A concentrated stock solution of this compound in DMSO.

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microplates (filter plates and analysis plates).

-

Automated liquid handling system.

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer).

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the aqueous buffer and mix. The final DMSO concentration should be kept low (typically 1-2%).

-

Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Separate the dissolved compound from the precipitate by filtering the solution through a 96-well filter plate into a clean analysis plate.

-

Determine the concentration of the compound in the filtrate. This can be done using a plate reader that measures UV absorbance at a relevant wavelength.[8] A calibration curve is used to convert absorbance to concentration.

-

The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Visualized Workflows and Relationships

3.1. Experimental Workflow for Solubility Testing

The following diagram outlines the general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. Structure-Solubility Relationship

The following diagram illustrates the logical relationship between the structural features of this compound and its predicted solubility behavior.

Caption: Influence of Molecular Structure on Solubility.

References

- 1. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. csub.edu [csub.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The history of 7-(3-Chlorophenyl)-7-oxoheptanoic acid is not marked by a single, celebrated discovery but is rather a testament to the power and versatility of well-established synthetic methodologies in organic chemistry. Its existence and synthesis are predicated on the development of cornerstone reactions such as the Friedel-Crafts acylation and the Grignard reaction.

The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, revolutionized the ability of chemists to form carbon-carbon bonds to an aromatic ring. This reaction, in its acylation variant, allows for the introduction of a keto group, a critical step in the synthesis of aryl ketoacids like this compound.

Similarly, the Grignard reaction , for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a robust method for forming carbon-carbon bonds through the use of organomagnesium halides. This reaction offers an alternative and powerful route to access complex molecules, including the subject of this guide.

Therefore, the "discovery" of this compound can be understood as a natural outcome of the application of these powerful synthetic tools by chemists exploring the vast chemical space for novel compounds with potential applications in medicinal chemistry, materials science, and other fields. Its history is embedded in the countless applications and refinements of these fundamental reactions.

Physicochemical Properties

Specific experimental data for this compound is not widely published. However, data for its precursors and closely related analogs are available and provide a valuable reference for its expected properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |

| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate | 898752-18-6 | C15H19ClO3 | 282.76 | 97.0%[1] |

| 7-(3-chlorophenyl)-7-oxoheptanenitrile | 898767-72-1 | C13H14ClNO | 235.71 | 97.0%[2] |

| 7-(4-chlorophenyl)-7-oxoheptanoic acid | 35333-20-1 | C13H15ClO3 | 254.71 | 97.0%[3] |

| 7-(2-chlorophenyl)-7-oxoheptanoic acid | 898792-63-7 | C13H15ClO3 | 254.71 | Not Specified[4] |

Table 1: Physicochemical data for this compound precursors and analogs.

Probable Synthetic Pathways and Experimental Protocols

Two primary synthetic routes are most plausible for the laboratory-scale preparation of this compound.

Pathway 1: Friedel-Crafts Acylation

This is a classic and direct method for the synthesis of aryl ketones. The reaction involves the acylation of chlorobenzene with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Workflow for the Friedel-Crafts acylation synthesis.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. A solution of pimeloyl chloride (1.0 equivalent) in the same inert solvent is added dropwise through the dropping funnel. After the addition is complete, a solution of 3-chloroaniline (1.1 equivalents) in the inert solvent is added dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the crude product.

-

Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and then with a cold, dilute solution of sodium bicarbonate to remove any unreacted pimelic acid. The solid is then washed again with cold water until the washings are neutral. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Pathway 2: Grignard Reaction followed by Hydrolysis

This pathway involves the preparation of a Grignard reagent from a 3-chlorohalobenzene, followed by its reaction with a suitable pimelic acid derivative. A common precursor is 7-cyano-7-oxoheptanoic acid or its ester, which upon reaction with the Grignard reagent and subsequent hydrolysis would yield the desired product. A more direct approach would be the reaction with a pimelic acid derivative that has one carboxyl group protected. A highly plausible route involves the hydrolysis of a nitrile precursor.

Workflow for the Grignard reaction-based synthesis.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Nitrile: A solution of 7-oxoheptanenitrile (or a suitable derivative, 0.9 equivalents) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.

-

Hydrolysis: The reaction mixture is carefully poured into a beaker containing a stirred mixture of ice and dilute sulfuric acid or ammonium chloride solution. This hydrolyzes the intermediate imine salt to the ketone and the nitrile to the carboxylic acid.

-

Isolation and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

Potential Biological Significance

While no specific biological activity or signaling pathway has been definitively associated with this compound in the public literature, its structural motifs suggest potential areas of interest for pharmacological investigation. Aryl keto-acids are a class of compounds that have been explored for various therapeutic applications. The presence of the chlorophenyl group can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential biological effects and mechanisms of action.

Conclusion

The discovery and history of this compound are emblematic of the progress in synthetic organic chemistry. While a specific historical record of its first synthesis is not prominent, its existence is a logical consequence of the application of powerful and well-understood chemical reactions. This guide has provided a detailed overview of the most probable synthetic routes, complete with experimental protocols and comparative data for related compounds. It is hoped that this document will serve as a valuable technical resource for scientists and researchers, facilitating further investigation into the properties and potential applications of this and related molecules.

References

Methodological & Application

Synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The synthesis is a two-step process commencing with the formation of heptanedioyl chloride (pimeloyl chloride) from heptanedioic acid (pimelic acid), followed by a Friedel-Crafts acylation of chlorobenzene. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the workflow.

Introduction

Aromatic ketones are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials. The Friedel-Crafts acylation is a classic and effective method for the formation of C-C bonds to an aromatic ring, leading to the synthesis of these ketones. This application note details the preparation of this compound, a bifunctional molecule featuring a keto group and a terminal carboxylic acid. This structure makes it an attractive starting material for further chemical modifications and the development of novel molecular entities. The protocol is designed to be clear and reproducible for researchers in organic and medicinal chemistry.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps:

-

Preparation of Heptanedioyl Chloride: Heptanedioic acid is converted to its corresponding diacid chloride using thionyl chloride.

-

Friedel-Crafts Acylation: The resulting heptanedioyl chloride acylates chlorobenzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the target product. Due to the directing effect of the chlorine substituent on the benzene ring, a mixture of isomers (ortho, meta, and para) is expected, with the para isomer being the major product due to steric hindrance.[1][2] The desired 3-chloro (meta) isomer is expected to be a minor product and will require purification.

Experimental Protocols

Step 1: Synthesis of Heptanedioyl Chloride (Pimeloyl Chloride)

This procedure outlines the conversion of heptanedioic acid to heptanedioyl chloride using thionyl chloride.[3]

Materials:

-

Heptanedioic acid (Pimelic acid)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

To the flask, add heptanedioic acid (1 equivalent).

-

Carefully add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude heptanedioyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol details the Friedel-Crafts acylation of chlorobenzene with heptanedioyl chloride.

Materials:

-

Heptanedioyl chloride (from Step 1)

-

Chlorobenzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Nitrobenzene or Dichloromethane (anhydrous, as solvent)

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Stirrer

-

Hydrochloric acid (HCl), concentrated and dilute

-

Diethyl ether or Ethyl acetate for extraction

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Rotary evaporator

-

Recrystallization solvents (e.g., toluene, ethanol/water mixture)

-

Chromatography apparatus (optional, for isomer separation)

Procedure:

-

In a fume hood, set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Suspend anhydrous aluminum chloride (approximately 2.2 equivalents) in a suitable anhydrous solvent (e.g., nitrobenzene or an excess of chlorobenzene).

-

Cool the suspension in an ice bath to 0-5 °C with constant stirring.

-

Dissolve heptanedioyl chloride (1 equivalent) in anhydrous chlorobenzene.

-

Add the heptanedioyl chloride solution dropwise from the addition funnel to the stirred AlCl₃ suspension, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. If a solvent like nitrobenzene was used, it can be removed by steam distillation. If chlorobenzene was used in excess, the layers can be separated.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to extract the acidic product, and finally with brine.

-

Acidify the bicarbonate extracts with dilute HCl to precipitate the crude 7-(chlorophenyl)-7-oxoheptanoic acid isomers.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture). Separation of the 3-chloro isomer from the other isomers may require column chromatography.

Data Presentation

| Parameter | Heptanedioic Acid | Heptanedioyl Chloride | 7-(4-Chlorophenyl)-7-oxoheptanoic Acid (Reference for expected data) | This compound (Expected) |

| Molecular Formula | C₇H₁₂O₄ | C₇H₁₀Cl₂O₂ | C₁₃H₁₅ClO₃ | C₁₃H₁₅ClO₃ |

| Molecular Weight | 160.17 g/mol | 197.06 g/mol | 254.70 g/mol | 254.70 g/mol |

| Boiling Point | 212 °C (10 mmHg) | 113 °C (5 mmHg) | 438.8 °C at 760 mmHg[4] | Similar to 4-chloro isomer |

| Melting Point | 105-107 °C | N/A | Not readily available | Expected to be a crystalline solid |

| Appearance | White solid | Colorless liquid | Solid | White to off-white solid |

| Expected Yield | N/A | High | Moderate to good (isomer mixture) | Lower yield due to being a minor isomer |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for 7-(3-Chlorophenyl)-7-oxoheptanoic acid in Cellular Assays

To the Researcher: Following a comprehensive literature and database search, it has been determined that there is currently no publicly available information on the use of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in cellular assays. No biological targets, mechanisms of action, or established protocols for this specific compound have been reported in scientific literature or publicly accessible databases.

The information that would typically be included in application notes, such as quantitative data on potency (e.g., IC50, EC50), detailed experimental protocols, and descriptions of signaling pathways, is not available.

General Considerations for Structurally Related Compounds: Aromatic Keto Acids

While no data exists for this compound, some research has been conducted on the broader class of aromatic keto acids, which share a similar structural scaffold. It is important to note that the biological effects of these related compounds may not be predictive of the activity of this compound, as small structural changes can lead to significant differences in biological function.

Aromatic ketoacids secreted by the parasite Trypanosoma brucei have been shown to possess immunomodulatory properties.[1][2] Specifically, these compounds can suppress pro-inflammatory responses in immune cells like macrophages and glial cells.[1][2] This effect is mediated, at least in part, through the activation of the Nrf2/HO-1 pathway, a key cellular stress response pathway.[1][2]

Hypothetical Experimental Workflow

Should a researcher wish to investigate the cellular effects of this compound, a general workflow for initial screening could be as follows. This is a speculative workflow and does not represent an established protocol for this compound.

Figure 1. A hypothetical workflow for the initial cellular characterization of this compound.

Conclusion

The absence of specific biological data for this compound prevents the creation of detailed application notes and protocols as requested. The provided information on related compounds and the hypothetical workflow are intended to offer a starting point for researchers interested in investigating the properties of this molecule. Any experimental work with this compound would be exploratory in nature, and protocols would need to be developed and optimized from first principles. Researchers are strongly encouraged to perform their own comprehensive literature search for any new information that may have been published since the date of this response.

References

- 1. Frontiers | Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages [frontiersin.org]

- 2. Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

These application notes provide detailed methodologies for the quantitative analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols described are based on established analytical principles for similar aromatic keto-carboxylic acids and are intended as a starting point for method development and validation.

Overview and Physicochemical Properties

This compound is an organic compound featuring a heptanoic acid chain with a ketone group at the 7-position and a 3-chlorophenyl substituent. Its structure suggests that it is a relatively non-polar molecule with a carboxylic acid functional group, making it amenable to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Physicochemical Properties of this compound (and its Isomer)

| Property | Value (for 7-(4-chlorophenyl)-7-oxoheptanoic acid) | Reference |

| CAS Number | 35333-20-1 | [1] |

| Molecular Formula | C13H15ClO3 | [1] |

| Molecular Weight | 254.71 g/mol | [1] |

Note: Data for the 4-chloro isomer is provided as a reference due to the limited availability of specific data for the 3-chloro isomer.

Analytical Methodologies

Two primary analytical methods are proposed for the quantification of this compound:

-

RP-HPLC with UV Detection: A robust and widely available method suitable for routine analysis and quantification in simpler matrices.

-

LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.

Application Note 1: Quantification by RP-HPLC with UV Detection

This method is suitable for the determination of this compound in bulk materials, formulated products, and simple aqueous solutions. The carboxylic acid moiety allows for manipulation of retention based on mobile phase pH.[2]

Experimental Protocol

a) Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (analytical grade).

-

Ultrapure water.

-

Standard of this compound.

b) Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

c) Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Dissolve the sample containing the analyte in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

d) Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Illustrative Quantitative Data

Table 2: Representative HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Note: The data presented in this table is for illustrative purposes and should be established during in-house method validation.

Experimental Workflow

References

Application Notes and Protocols: 7-(3-Chlorophenyl)-7-oxoheptanoic Acid as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-(3-Chlorophenyl)-7-oxoheptanoic acid as a key intermediate in organic synthesis. This versatile building block is of significant interest for the development of novel therapeutic agents and other functional organic molecules. Its structure, featuring a substituted aromatic ring and a keto-acid aliphatic chain, offers multiple reaction sites for constructing complex molecular architectures.

Arylalkanoic acids and their derivatives are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The structural motif of this compound makes it a valuable precursor for the synthesis of diarylheptanoids and other compounds with potential anti-inflammatory, anti-cancer, or other biological activities[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₅ClO₃ |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. A plausible, though potentially low-yielding due to isomer formation, approach involves the acylation of chlorobenzene with a derivative of pimelic acid, such as pimeloyl chloride. A more direct, but less commonly documented approach for this specific isomer, would be the reaction of a suitable seven-carbon acylating agent with a pre-functionalized benzene ring. The following protocol details the more conventional Friedel-Crafts approach.

Step 1a: Preparation of Pimeloyl Chloride

Pimelic acid is converted to pimeloyl chloride using a standard chlorinating agent like thionyl chloride.

-

Materials: Pimelic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM), magnetic stirrer, heating mantle, reflux condenser, rotary evaporator.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pimelic acid (1 equivalent) in dry DCM.

-

Slowly add thionyl chloride (2.2 equivalents) to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude pimeloyl chloride, which can be used in the next step without further purification.

-

Step 1b: Friedel-Crafts Acylation

-

Materials: Pimeloyl chloride, chlorobenzene, aluminum chloride (AlCl₃), dry nitrobenzene (as solvent), ice bath, magnetic stirrer, round-bottom flask, addition funnel, work-up reagents (ice, concentrated HCl, diethyl ether), rotary evaporator, column chromatography apparatus.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add anhydrous aluminum chloride (2.5 equivalents) and dry nitrobenzene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Dissolve pimeloyl chloride (1 equivalent) in dry chlorobenzene (used in excess) and add this solution dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a crude product containing a mixture of isomers.

-

The desired this compound is purified from the isomeric mixture using column chromatography on silica gel. The separation of chloro-substituted aromatic isomers can be challenging and may require careful optimization of the chromatographic conditions[4].

-

Quantitative Data for Synthesis (Illustrative)

| Reagent | Molar Eq. | Molecular Weight | Amount (mmol) | Mass/Volume |

| Pimelic Acid | 1.0 | 160.17 g/mol | 50 | 8.01 g |

| Thionyl Chloride | 2.2 | 118.97 g/mol | 110 | 8.0 mL |

| Pimeloyl Chloride | 1.0 | 197.06 g/mol | 50 | 9.85 g |

| Chlorobenzene | 10.0 | 112.56 g/mol | 500 | 48.5 mL |

| Aluminum Chloride | 2.5 | 133.34 g/mol | 125 | 16.67 g |

Protocol 2: Application in the Synthesis of a Diarylheptanoid Analog

This compound can serve as a precursor for the synthesis of diarylheptanoid analogs. This protocol outlines a two-step process involving the reduction of the ketone and subsequent functionalization.

Step 2a: Reduction of the Ketone

The ketone functionality can be reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Materials: this compound, sodium borohydride (NaBH₄), methanol, magnetic stirrer, round-bottom flask, work-up reagents (water, HCl, ethyl acetate), rotary evaporator.

-

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by adding water, followed by acidification with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 7-(3-chlorophenyl)-7-hydroxyheptanoic acid.

-

Step 2b: Esterification and Further Modification (Example)

The resulting hydroxy acid can be further modified, for instance, by esterification followed by other transformations to build the second aryl group of a diarylheptanoid structure.

-

Materials: 7-(3-chlorophenyl)-7-hydroxyheptanoic acid, ethanol, sulfuric acid (catalytic amount), magnetic stirrer, heating mantle, reflux condenser, work-up reagents (saturated sodium bicarbonate, brine, ethyl acetate), rotary evaporator.

-

Procedure:

-

Dissolve the hydroxy acid (1 equivalent) in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester. This intermediate can then be used in various coupling reactions to introduce the second aryl moiety.

-

Quantitative Data for Diarylheptanoid Analog Synthesis (Illustrative)

| Reagent | Molar Eq. | Molecular Weight | Amount (mmol) | Mass |

| This compound | 1.0 | 254.71 g/mol | 10 | 2.55 g |

| Sodium Borohydride | 1.5 | 37.83 g/mol | 15 | 0.57 g |

| 7-(3-chlorophenyl)-7-hydroxyheptanoic acid | 1.0 | 256.73 g/mol | 10 | 2.57 g (theoretical) |

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Application in Synthesis and a Hypothetical Signaling Pathway

This diagram shows the use of the title compound as an intermediate for a diarylheptanoid analog and a hypothetical mechanism of action.

Caption: Synthesis of a diarylheptanoid analog and its potential biological target.

References

- 1. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Evaluation of 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Topic: Experimental Setup for In Vivo Testing of 7-(3-Chlorophenyl)-7-oxoheptanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, a novel small molecule with potential therapeutic applications. Due to the absence of specific biological data for this compound, this document outlines a general, yet detailed, experimental plan based on the hypothesis that the compound possesses anti-inflammatory properties, a plausible assumption given its chemical structure. The following protocols are designed to assess the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of this compound in rodent models.

Hypothetical Signaling Pathway

The anti-inflammatory activity of this compound is hypothesized to involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

Application Note: HPLC Method Development for the Quantification of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-(3-Chlorophenyl)-7-oxoheptanoic acid. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices, demonstrating good accuracy, precision, and linearity. This method is particularly useful for researchers, scientists, and professionals involved in drug development and quality control processes where accurate quantification of this and structurally similar aromatic keto acids is required.

Introduction

This compound is an aromatic keto acid of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in different stages of drug development, including formulation, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This application note describes a systematic approach to developing a stability-indicating RP-HPLC method for this compound.

Experimental

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column is common for the separation of aromatic compounds.[1][2][3] The mobile phase consists of a mixture of an acidic aqueous phase and an organic modifier, a typical composition for reversed-phase chromatography.[4][5]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 1: Optimized HPLC Conditions

Gradient Elution Program:

A gradient elution is employed to ensure the efficient separation of the analyte from potential impurities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 15 | 20 | 80 |

| 17 | 60 | 40 |

| 20 | 60 | 40 |

Table 2: Gradient Program

Protocols

1. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

-